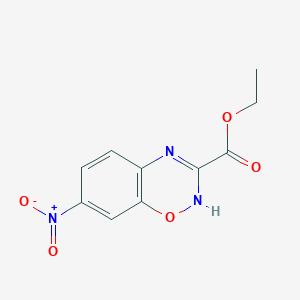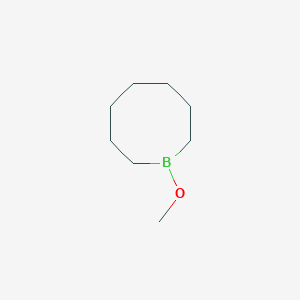
1-Methoxyborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyborocane is an organoboron compound with the molecular formula C8H17BO. It is characterized by the presence of a boron atom bonded to a methoxy group and an eight-membered carbon ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyborocane can be synthesized through several methods. One common approach involves the reaction of boronic acid with methanol under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the boron-oxygen bond. The process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert this compound to borane derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borocanes depending on the reagents used
Scientific Research Applications
1-Methoxyborocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics .
Mechanism of Action
The mechanism of action of 1-Methoxyborocane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with nucleophiles, such as hydroxyl and amino groups. This property makes it useful in catalysis and as a building block in organic synthesis. The methoxy group enhances the solubility and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Boronic Acid: Similar in structure but lacks the methoxy group.
Borane: Contains boron but differs in its bonding and reactivity.
Methoxyborane: Similar but with different carbon chain lengths and structures .
Uniqueness: 1-Methoxyborocane is unique due to its eight-membered carbon ring and the presence of both boron and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
60579-50-2 |
|---|---|
Molecular Formula |
C8H17BO |
Molecular Weight |
140.03 g/mol |
IUPAC Name |
1-methoxyborocane |
InChI |
InChI=1S/C8H17BO/c1-10-9-7-5-3-2-4-6-8-9/h2-8H2,1H3 |
InChI Key |
YFURYWBLVHFUNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
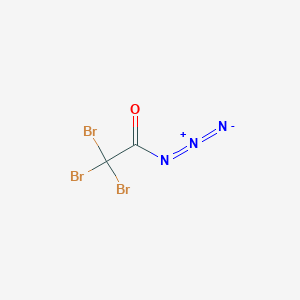
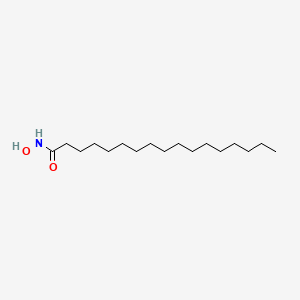


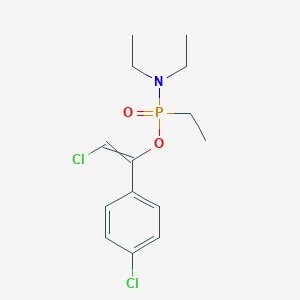
![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
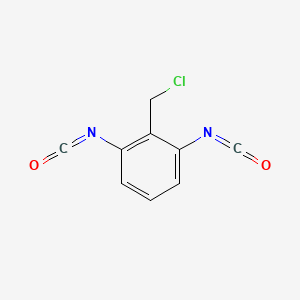
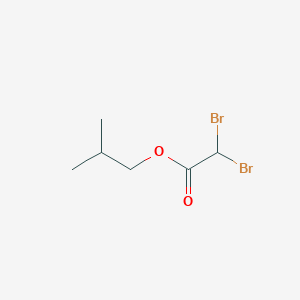
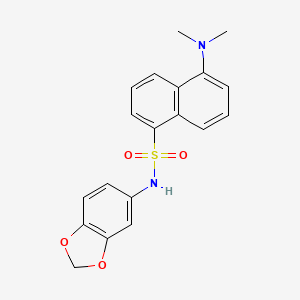
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
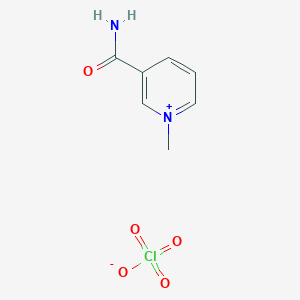
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
